molecular formula C17H13N3O2 B2784518 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile CAS No. 476211-09-3

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2784518
CAS No.: 476211-09-3
M. Wt: 291.31
InChI Key: BJKYGIZHLZVCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core linked to a methoxyphenyl group and a nitrile-containing propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzimidazole reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Propanenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The benzimidazole core is known for its biological activity, including antimicrobial and antifungal properties. This compound could be explored for similar activities or as a lead compound for drug development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The nitrile group is often involved in interactions with biological targets, enhancing the compound’s efficacy.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to DNA or proteins, while the nitrile group can form hydrogen bonds or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in the 3-position of the phenyl ring in 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a distinct compound with potentially unique applications in various fields.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)16(21)13(10-18)17-19-14-7-2-3-8-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHNEOWFBYAML-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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